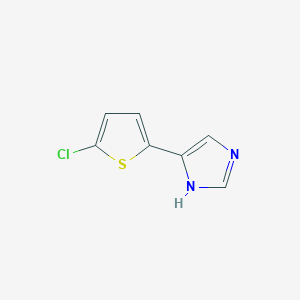
1-(1-Fluorocyclopropyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Fluorocyclopropyl)ethanamine is a fluorinated organic compound characterized by the presence of a cyclopropyl ring substituted with a fluorine atom and an ethanamine group.
Méthodes De Préparation
The synthesis of 1-(1-Fluorocyclopropyl)ethanamine can be achieved through several methods. One notable approach involves the Stille cross-coupling reaction, which utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is catalyzed by palladium and is compatible with a wide range of aryl and alkenyl halides bearing various functional groups . The reaction conditions typically involve the use of a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.
Industrial production methods for such compounds often involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
1-(1-Fluorocyclopropyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing or reducing agents for redox reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(1-Fluorocyclopropyl)ethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: In biological research, fluorinated compounds like this compound are studied for their potential as enzyme inhibitors or receptor ligands.
Medicine: The compound is investigated for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(1-Fluorocyclopropyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s conformation, pKa, and lipophilicity, thereby modulating its biological activity . The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparaison Avec Des Composés Similaires
1-(1-Fluorocyclopropyl)ethanamine can be compared with other fluorinated compounds, such as fluoroquinolones and other fluorinated amines. Similar compounds include:
Fluoroquinolones: These are a class of antibiotics that contain fluorine atoms and exhibit high antibacterial activity.
Fluorinated Amines: Other fluorinated amines, such as 1-(fluoromethyl)cyclopropylamine, share similar structural features but may differ in their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which can be tailored for various applications .
Propriétés
Formule moléculaire |
C5H10FN |
|---|---|
Poids moléculaire |
103.14 g/mol |
Nom IUPAC |
1-(1-fluorocyclopropyl)ethanamine |
InChI |
InChI=1S/C5H10FN/c1-4(7)5(6)2-3-5/h4H,2-3,7H2,1H3 |
Clé InChI |
WOUAWTWMWPLNGS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CC1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-](/img/structure/B13561078.png)
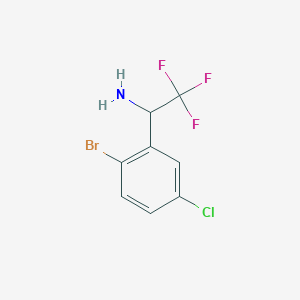


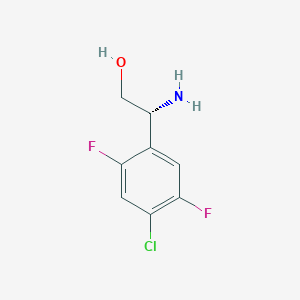

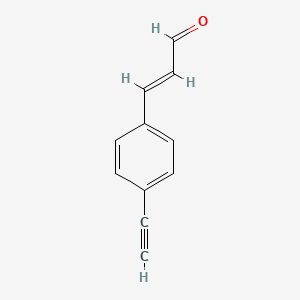
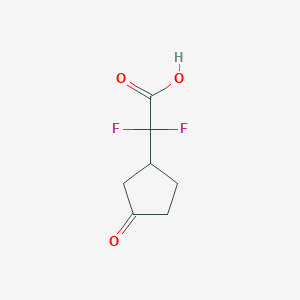
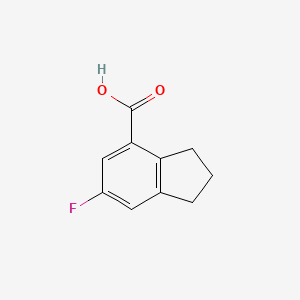
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)

![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)
